3-(2,4-Difluorobenzoyl)-4-methylpyridine

Descripción

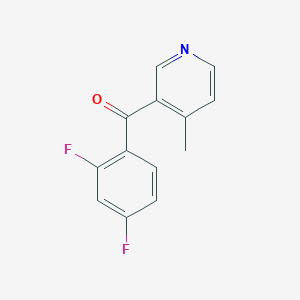

3-(2,4-Difluorobenzoyl)-4-methylpyridine is a pyridine derivative featuring a methyl group at the 4-position and a 2,4-difluorobenzoyl substituent at the 3-position.

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXZQIOVEJKKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach

The primary synthetic strategy for compounds like 3-(2,4-Difluorobenzoyl)-4-methylpyridine involves acylation of a methyl-substituted pyridine ring with a difluorobenzoyl chloride derivative . This method is a classical nucleophilic aromatic substitution where the pyridine nitrogen or ring carbon acts as a nucleophile attacking the electrophilic acyl chloride.

- Starting materials: 4-methylpyridine and 2,4-difluorobenzoyl chloride (prepared or commercially available).

- Base: Triethylamine or another tertiary amine base to neutralize the hydrochloric acid formed and drive the reaction forward.

- Solvent: Anhydrous solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.

- Temperature: Controlled, often at room temperature or slightly elevated (0–50°C).

- Purification: Column chromatography or recrystallization to isolate the pure product.

This approach is supported by analogous syntheses of related difluorobenzoyl-methylpyridine compounds, for example:

By analogy, the preparation of this compound would follow the same protocol, substituting the benzoyl chloride isomer accordingly.

Detailed Reaction Mechanism and Conditions

Step 1: Formation of the Acyl Pyridinium Intermediate

The lone pair on the nitrogen of 4-methylpyridine activates the ring and facilitates electrophilic attack by the acyl chloride at the 3-position of the pyridine ring, leading to the formation of an acyl pyridinium intermediate.

Step 2: Deprotonation and Product Formation

The base (e.g., triethylamine) scavenges the HCl generated, preventing side reactions and promoting the formation of the ketone product.

Step 3: Work-up and Purification

After completion, the reaction mixture is quenched with water or aqueous bicarbonate solution to neutralize excess acid and base. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography using suitable eluents (e.g., hexane/ethyl acetate mixtures).

Data Table: Typical Reaction Parameters for Preparation of Difluorobenzoyl-Methylpyridines

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Pyridine derivative | 4-methylpyridine | Nucleophile |

| Acylating agent | 2,4-difluorobenzoyl chloride (analogous) | Electrophile |

| Base | Triethylamine (1.1–1.5 eq.) | Neutralizes HCl |

| Solvent | Dichloromethane, THF, or acetonitrile | Anhydrous preferred |

| Temperature | 0–50 °C | Controlled to avoid side reactions |

| Reaction time | 2–24 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous bicarbonate wash, drying over Na2SO4 | Removes impurities |

| Purification | Column chromatography | Yields pure product |

| Yield | 60–85% (typical for analogs) | Depends on scale and conditions |

| Purity | >95% (by HPLC or NMR) | Confirmed by analytical methods |

Research Findings and Optimization Notes

Base Selection: Triethylamine is preferred due to its moderate basicity and ease of removal. Stronger bases can lead to side reactions or pyridine ring modifications.

Solvent Effects: Non-polar solvents like dichloromethane provide good solubility for reactants and facilitate clean reactions. Polar aprotic solvents (e.g., acetonitrile) may also be used but can affect reaction rates.

Temperature Control: Elevated temperatures increase reaction rates but may cause decomposition or side products. Room temperature or mild heating is optimal.

Purification: Column chromatography using silica gel with gradient elution is effective for isolating the pure ketone.

Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard to track conversion and purity.

Related Synthetic Methods and Alternatives

Friedel-Crafts Acylation: Direct acylation of methylpyridine with difluorobenzoyl chloride using Lewis acids (e.g., AlCl3) is generally less favored due to potential pyridine nitrogen coordination and side reactions.

Cross-Coupling Approaches: Palladium-catalyzed coupling of pyridine boronic acids with difluorobenzoyl halides could be an alternative but is less common for this specific compound.

Use of Difluoropyridine Precursors: Preparation of difluoropyridine intermediates (e.g., 2-bromomethyl-3,5-difluoropyridine) has been patented and may serve as building blocks for further functionalization toward the target compound.

Summary Table: Comparative Preparation of Difluorobenzoyl-Methylpyridines

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the 2,4-difluorobenzoyl moiety can be reduced to form an alcohol.

Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 3-(2,4-Difluorobenzoyl)-4-carboxypyridine

Reduction: 3-(2,4-Difluorobenzoyl)-4-methylpyridin-1-ol

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(2,4-Difluorobenzoyl)-4-methylpyridine has the molecular formula and features a difluorobenzoyl group attached to a 4-methylpyridine moiety. The presence of fluorine atoms enhances its reactivity and biological activity, making it a valuable compound for research and development.

Scientific Research Applications

1. Organic Synthesis:

- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the development of new compounds with desired properties.

2. Medicinal Chemistry:

- Anticancer Activity: Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against cancer .

- Antimicrobial Properties: The compound has shown promise in antimicrobial studies, demonstrating activity against various bacterial strains. This suggests potential applications in developing new antimicrobial therapies .

3. Biochemical Assays:

- The compound is being investigated for its role as a ligand in biochemical assays. Its ability to interact with specific proteins or enzymes can provide insights into biological processes and aid in drug discovery .

Comparative Data Table

| Property | Observation |

|---|---|

| Antimicrobial Activity | Active against various bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Enzyme inhibition and protein binding |

| Dosage Response | Varies; low doses beneficial, high doses toxic |

Case Studies

1. Antimicrobial Efficacy:

- A study evaluated the compound against multiple bacterial strains, demonstrating significant inhibition at certain concentrations. These results indicate the potential for developing new antimicrobial therapies based on this scaffold.

2. Cancer Cell Line Studies:

- In vitro studies using cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis compared to controls. This highlights its potential as a candidate for cancer treatment.

Mecanismo De Acción

The mechanism of action of 3-(2,4-Difluorobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the difluorobenzoyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyridine ring can facilitate interactions with biological macromolecules .

Comparación Con Compuestos Similares

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|---|

| 3-(2,4-Difluorobenzoyl)-4-methylpyridine | Pyridine | 4-CH₃, 3-(2,4-F₂C₆H₃CO) | C₁₃H₉F₂NO | 263.2 | Not reported | High lipophilicity, EWG influence |

| 4-(2,4-Difluorobenzoyl)piperidine HCl | Piperidine | 2,4-F₂C₆H₃CO | C₁₂H₁₄ClF₂NO | 273.7 | Not reported | Saturated amine, drug intermediate |

| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | Pyridine | 2-OH, 4-(3-F-C₆H₃-4-CO₂H) | C₁₂H₈FNO₃ | 249.2 | Not reported | High polarity, aqueous solubility |

| 2-Amino-4-(2-chloro-5-(4-ClPh)pyridin-3-yl)-1-(4-MePh)pyridine | Bis-pyridine | 2-Cl, 4-substituted phenyls | C₂₂H₁₇Cl₂N₃ | 410.3 | 268–287 | High crystallinity, halogen bonding |

Research Findings and Implications

- Green Synthesis : Oxidative cyclization methods using NaOCl (as in triazolopyridine synthesis) could be adapted for the target compound, reducing reliance on toxic reagents like DDQ or Cr(VI) .

Actividad Biológica

3-(2,4-Difluorobenzoyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluorobenzoyl group and a methyl group, which contributes to its unique chemical properties and biological activities. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance:

- Inhibition of Enzymatic Activity : Studies have shown that related pyridine derivatives can inhibit enzymes like tyrosinase, which is crucial in melanin production. This inhibition can be beneficial for treating hyperpigmentation disorders .

- Antimicrobial Activity : Compounds with similar structures have exhibited activity against Mycobacterium tuberculosis, suggesting potential use as anti-tubercular agents .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Antimicrobial Efficacy : In a study examining the efficacy of various pyridine derivatives against M. tuberculosis, the compound demonstrated significant inhibition with an IC50 of 5.3 μM. This suggests that modifications to the pyridine structure can enhance activity against resistant strains .

- Tyrosinase Inhibition : A series of analogs were tested for their ability to inhibit tyrosinase, with some showing potent activity compared to known inhibitors. The mechanism involved competitive inhibition, which could be beneficial for cosmetic applications aimed at reducing hyperpigmentation .

Safety and Toxicity

While the biological activities are promising, understanding the safety profile is critical. Preliminary studies indicated that certain analogs did not exhibit cytotoxicity at concentrations ≤20 μM in B16F10 cells, suggesting a favorable safety margin for further development .

Q & A

Q. What are the common synthetic routes for 3-(2,4-difluorobenzoyl)-4-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves coupling 2,4-difluorobenzoyl chloride with 4-methylpyridine derivatives. Key steps include:

- Acylation : Reacting 4-methylpyridine with 2,4-difluorobenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine to scavenge HCl) .

- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) is critical due to byproducts from incomplete acylation or hydrolysis. Evidence from similar fluorobenzoyl-piperidine syntheses suggests yields of ~60–75% under optimized conditions .

- Challenges : Competitive side reactions (e.g., ring fluorination or demethylation) may occur; monitoring via TLC or HPLC is advised .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is essential for confirming fluorine substitution patterns. For example, 2,4-difluorophenyl groups show distinct shifts at δ –110 to –115 ppm (ortho-F) and δ –100 to –105 ppm (para-F) .

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., expected [M+H] for : 248.082).

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in related difluorobenzoyl-piperidine structures .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites. For example, the pyridine ring’s nitrogen and fluorinated benzoyl group’s electron-withdrawing effects influence binding to biological targets .

- Molecular Docking : Screens interactions with enzymes (e.g., kinases or proteases). A study on analogous difluorobenzoyl-urea derivatives demonstrated selective binding to insect chitin synthase .

- Contradiction Analysis : Discrepancies between predicted and experimental binding affinities may arise from solvation effects or conformational flexibility, requiring MD simulations .

Q. What strategies resolve contradictory data in the stability analysis of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH) in buffers (pH 1–13). For instance, fluorobenzoyl derivatives degrade rapidly in basic media (pH >10) via hydrolysis .

- Analytical Cross-Validation : Use complementary techniques (e.g., LC-MS for degradation products vs. NMR for structural integrity). Contradictions in HPLC purity vs. NMR data may indicate matrix interference .

- Stabilizers : Co-solvents like propylene glycol or cyclodextrins can mitigate hydrolysis, as shown for related fluorinated pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.